molecular formula C14H14N2 B089807 3-Amino-9-ethylcarbazole CAS No. 132-32-1

3-Amino-9-ethylcarbazole

Cat. No. B089807
CAS RN: 132-32-1
M. Wt: 210.27 g/mol
InChI Key: OXEUETBFKVCRNP-UHFFFAOYSA-N
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Description

Introduction 3-Amino-9-ethylcarbazole is a significant compound known for its versatile applications across synthetic, pharmaceutical, and material chemistry due to its unique electronic properties and reactivity. This compound serves as a crucial building block in the formation of various carbazole derivatives, showcasing a broad range of chemical behaviors and applications. The amino group at position 3 of the carbazole ring imparts distinctive reactivity, enabling diverse chemical transformations (Bondock, Alqahtani, & Fouda, 2019).

Synthesis Analysis The synthesis of 3-Amino-9-ethylcarbazole and its derivatives involves methodologies that highlight the compound's capacity to engage in various reactions. Techniques such as the Friedländer condensation reaction have been employed to create novel carbazole structures, indicating the compound's flexibility in synthetic chemistry (Li & Gao, 2010). Catalytic hydrogenation using modified Raney Ni has also been reported as an efficient method for the compound's preparation, showcasing a high conversion rate under optimized conditions (Xu Zhen-yuan, 2003).

Molecular Structure Analysis The molecular structure of 3-Amino-9-ethylcarbazole facilitates its engagement in diverse chemical reactions and properties. Studies have shown that modifications to its structure, such as the introduction of different substituents, significantly influence its electronic characteristics and reactivity (Gu et al., 2016).

Chemical Reactions and Properties 3-Amino-9-ethylcarbazole participates in a variety of chemical reactions, showcasing its versatility. Its amino group is reactive towards ethyl-3-oxo-butanoate, leading to condensation products that further cyclize under specific conditions to form complex carbazole derivatives. These reactions exemplify the compound's potential for creating diverse chemical structures (Sapijanskaitė, Mickevicius, & Mikulskiene, 2006).

Physical Properties Analysis The physical properties of 3-Amino-9-ethylcarbazole, including its solubility, melting point, and stability, are crucial for its application in various domains. Its solid-phase synthesis routes further demonstrate the compound's adaptability and utility in creating substituted tetrahydrocarbazole derivatives with diverse functional groups (Koppitz, Reinhardt, & van Lingen, 2005).

Chemical Properties Analysis The chemical properties of 3-Amino-9-ethylcarbazole, such as its ability to form charge-transfer complexes and participate in multicatalytic asymmetric syntheses, underscore its significance in organic chemistry and materials science. Its interaction with electron acceptors like tetracyanoethylene reveals weak donor-acceptor associations, highlighting the nuanced interplay of electronic effects in its chemistry (Özgün, Asker, & Zeybek, 2017; Liu, Nappi, Escudero‐Adán, & Melchiorre, 2012).

Scientific Research Applications

  • Synthesis and Reactivity : 3-Amino-9-ethylcarbazole is a versatile compound in synthetic, pharmaceutical, and material chemistry, notable for its unique electronic properties and reactivity. Its synthesis, chemical reactivity, and applications, particularly involving reactions of the amino group and cyclization reactions, are crucial in producing various carbazole derivatives (Bondock, Alqahtani, & Fouda, 2019).

  • Monosaccharide Derivatization : 3-Amino-9-ethylcarbazole is used for monosaccharide derivatization, analyzed by high-performance liquid chromatography with ultraviolet detection. This method has been applied successfully for determining monosaccharide compositions of polysaccharides in Spirulina platensis, demonstrating potential for oligosaccharide or glycan analyses (Zhang, Huang, & Wang, 2007).

  • Fluorescent Dye Design : It serves as a building block for fluorescent dyes, like in the design of a fluorescent switch responsive to cucurbituril macrocycles, showcasing a dual fluorescence response upon supramolecular encapsulation (Praetorius, Bailey, Schwarzlose, & Nau, 2008).

  • Catalytic Hydrogenation : In catalytic hydrogenation, 3-Amino-9-ethylcarbazole is prepared from 3-nitro-9-ethylcarbazole using modified Raney Ni catalyst, demonstrating high conversion rates under optimal conditions (Xu Zhen-yuan, 2003).

  • Metachromasia in Immunoperoxidase Techniques : The compound is used as a chromogen in immunoperoxidase techniques. Factors like tissue fixative and antibody concentrations affect its color change, crucial in histological studies (Koretz, Leman, Brandt, & Möller, 2004).

  • Fluorescence Behavior in Polymers : 3-Amino-9-ethylcarbazole is used in synthesizing acrylic monomers bearing carbazole chromophores, which exhibit significant fluorescence behavior, important in photochemical studies (Cui, Liu, & Gao, 2000).

  • Fluorescent Probe for Chromium Detection : It acts as a base for a carbazole derivative that serves as a fluorescent probe for chromium detection, showing rapid and selective response with potential for metal ion determination (Zhang et al., 2013).

Safety And Hazards

3-Amino-9-ethylcarbazole is acutely toxic and poses health hazards . It emits toxic fumes when heated to decomposition . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

9-ethylcarbazol-3-amine
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InChI

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3
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InChI Key

OXEUETBFKVCRNP-UHFFFAOYSA-N
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Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
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Molecular Formula

C14H14N2
Record name 3-AMINO-9-ETHYLCARBAZOLE
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Related CAS

6109-97-3 (hydrochloride)
Record name 3-Amino-9-ethylcarbazole
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DSSTOX Substance ID

DTXSID1030319
Record name 3-Amino-9-ethylcarbazole
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Molecular Weight

210.27 g/mol
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Physical Description

3-amino-9-ethylcarbazole is a tan powder. (NTP, 1992), Tan solid; [CAMEO] Powder or lumps; [MSDSonline]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Product Name

3-Amino-9-ethylcarbazole

Color/Form

Crystalline compound

CAS RN

132-32-1
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Melting Point

208 to 212 °F (NTP, 1992), 127 °C
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Synthesis routes and methods

Procedure details

A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) in 100 ml of concentrated hydrochloric acid was heated for 3 hours at 92° C. The ice cooled solution was (cautiously) made basic by partial addition of a solution of 75 g sodium hydroxide in 150 ml of water. The product was filtered off and washed with the above base solution, followed by copious amounts of water, and then air dried. Vacuum drying and recrystallization from pyridine/water gave 7.4 g light-green needles (82% yield) mp b 109°-11° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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